1,6-Hexanediaminium, N,N,N,N',N',N'-hexabutyl-, dibromide
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Overview
Description
1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide is a quaternary ammonium compound with the molecular formula C30H66Br2N2. It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide typically involves the reaction of 1,6-hexanediamine with butyl bromide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of 1,6-hexanediamine react with butyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in cGMP (current Good Manufacturing Practice) synthesis workshops. The process includes stringent quality control measures to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or methanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield various substituted ammonium salts .
Scientific Research Applications
1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of detergents and other cleaning agents
Mechanism of Action
The mechanism of action of 1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it useful as a surfactant and in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but with different alkyl groups.
N,N’-Didodecyl-N,N,N’,N’-tetramethyl-1,6-hexanediaminium dibromide: Another quaternary ammonium compound with longer alkyl chains.
Uniqueness
1,6-Hexanediaminium, N,N,N,N’,N’,N’-hexabutyl-, dibromide is unique due to its specific alkyl chain length and the presence of bromide ions, which confer distinct surfactant properties and reactivity compared to other similar compounds.
Properties
CAS No. |
69696-98-6 |
---|---|
Molecular Formula |
C30H66BrN2+ |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
tributyl-[6-(tributylazaniumyl)hexyl]azanium;bromide |
InChI |
InChI=1S/C30H66N2.BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;/h7-30H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
JUKNWKSIJWMJBG-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
69696-98-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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